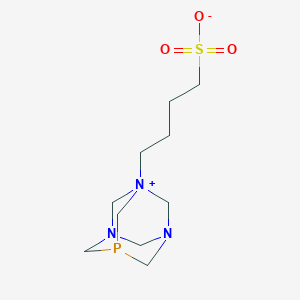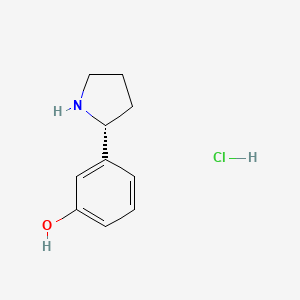
(R)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(R)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine hydrochloride, commonly known as TFMPP, is a synthetic compound used in a variety of scientific research applications. It is an analog of the neurotransmitter serotonin and is used as a research tool to study the effects of serotonin on the nervous system. TFMPP is a chiral compound that exists in two different forms, (R)-TFMPP and (S)-TFMPP, which have different activities and effects on the body. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research involving TFMPP.
Scientific Research Applications
Synthesis and Structural Properties
Research on novel substituted compounds, such as 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, explores synthetic routes and structural properties of compounds with potential applications in material science and pharmaceuticals. These studies delve into the reaction mechanisms, spectroscopic properties, and structural analysis, providing a foundation for understanding the synthesis and applications of similar trifluoromethoxy phenyl derivatives (Issac & Tierney, 1996).
Environmental Science and Toxicology
Research on the environmental occurrence, toxicity, and degradation pathways of compounds, such as antimicrobial triclosan, informs on the environmental impact and safety considerations of chemical compounds. These insights are crucial for evaluating the ecological footprint and potential health risks associated with the use and disposal of related chemical entities (Bedoux et al., 2012).
Cancer Therapy Applications
The investigation into compounds like FTY720 for cancer therapy exemplifies the application of chemical entities in medical research, particularly in drug discovery and development. The study of their mechanisms, such as immunosuppressive effects and antitumor efficacy, showcases the potential therapeutic applications of related compounds (Zhang et al., 2013).
Analytical Chemistry and Biochemistry
Studies on the applications of reactions, like the ninhydrin reaction for amino acids and proteins analysis, underline the importance of chemical reactions in analytical and biochemistry research. Such methodologies could be relevant for analyzing the structure and function of related compounds, thereby supporting research in nutrition, medicine, and biological sciences (Friedman, 2004).
Material Science and Environmental Technology
Research on amine-functionalized sorbents for PFAS removal highlights the significance of chemical modifications for environmental applications. The design and application of such sorbents for contaminant removal from water sources demonstrate how similar functionalizations could be applied to other compounds for environmental remediation and material science innovations (Ateia et al., 2019).
properties
IUPAC Name |
(1R)-1-[4-(trifluoromethoxy)phenyl]propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO.ClH/c1-2-9(14)7-3-5-8(6-4-7)15-10(11,12)13;/h3-6,9H,2,14H2,1H3;1H/t9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKXJMLQLSYEPD-SBSPUUFOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=C(C=C1)OC(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(2R)-2-(dimethylamino)-3-methylbutyl]thiourea, 98%, (99% ee)](/img/structure/B6295213.png)
![(2R,3R)-3-(tert-Butyl)-2-isopropyl-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6295215.png)

![(R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,2-dimethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6295235.png)
![(2R,5R)-1-[(tert-Butoxy)carbonyl]-5-fluoropiperidine-2-carboxylic acid](/img/structure/B6295270.png)

![1'-t-Butyl 6a-methyl hexahydro-1H-spiro[cyclopenta[c]pyrrole-4,4'-piperidine]-1',6a-dicarboxylate](/img/structure/B6295274.png)

![t-Butyl N-[(3R,4S)-4-methoxypiperidin-3-yl]carbamate hemioxalate](/img/structure/B6295282.png)




